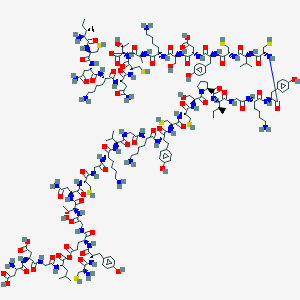
4-硝基苯甲醛
概述
描述
4-Nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its utility in organic synthesis and potential applications in pharmaceuticals. It is characterized by the presence of a nitro group and an aldehyde functional group attached to a benzene ring. The compound's reactivity and structural properties have been explored through different experimental and computational methods.
Synthesis Analysis
The synthesis of 4-nitrobenzaldehyde can be achieved through various methods. One approach involves the chemoselective benzylation and allylation of 4-nitrobenzaldehyde using phase transfer catalysts and metal catalysts in aqueous media, which has been shown to yield high product yields . Another innovative synthesis route is the ozonolysis-reductive hydrolysis of trans-2,2'-dinitrostilbene, which selectively produces the ortho isomer of nitrobenzaldehyde, reducing environmental hazards associated with its production .
Molecular Structure Analysis
The molecular structure of 4-nitrobenzaldehyde and its derivatives has been extensively studied using various spectroscopic techniques and computational methods. Studies have reported on the optimized geometric parameters, vibrational frequencies, and molecular electrostatic potentials, providing a detailed understanding of the molecule's stability and electronic properties . The planarity of the molecule and the dihedral angles between substituent groups have also been characterized, revealing the influence of different functional groups on the overall molecular conformation .
Chemical Reactions Analysis
4-Nitrobenzaldehyde participates in a variety of chemical reactions, often serving as an intermediate in the synthesis of more complex molecules. Its reactivity has been explored in the context of hydrogen bonding and the formation of supramolecular arrays . The compound's ability to form hydrogen-bonded chains and frameworks is significant for understanding its behavior in crystalline structures and potential applications in materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzaldehyde have been investigated through spectral measurements and theoretical calculations. Studies have provided insights into the compound's infrared and Raman spectra, HOMO-LUMO energy gaps, and thermodynamic functions . These properties are crucial for predicting the reactivity and stability of 4-nitrobenzaldehyde under different conditions.
科学研究应用
化学选择性合成
4-硝基苯甲醛已被研究用于其在化学选择性合成中的作用。使用不同的相转移催化剂和金属催化剂可以对4-硝基苯甲醛的苄基化和烯丙基化进行化学选择性控制,突出了其在水介质中以高产率创建各种有机化合物的实用性 (Zhenggen Zha et al., 2010)。
分析化学
在分析化学中,4-硝基苯甲醛被用作衍生化试剂。一项研究报道了开发用于4-硝基苯甲醛的HPLC-UV衍生化分析方法。这种方法对于控制4-硝基苯甲醛作为制药药物中潜在致突变杂质具有重要意义 (Lan Luo等,2018)。
环境工程
环境工程领域的研究探讨了通过催化臭氧化降解4-硝基苯甲醛。这涉及使用碳纳米管作为臭氧化催化剂,展示了该化合物的降解途径和去除效率 (A. S. G. Santos et al., 2020)。
热力学和溶解度
对4-硝基苯甲醛在各种溶剂中的溶解度和热力学性质的研究为优化纯化过程提供了重要数据。这些研究涵盖了其在不同条件下的溶解度以及热力学模型的应用,以便更好地理解和应用 (Chao Cheng et al., 2017)。
光物理研究
4-硝基苯甲醛已成为光物理研究的研究对象,特别是在理解其光谱性质方面。研究包括FT-IR、FT-Raman光谱和从头算计算,为其分子和振动结构提供了见解 (S. Kalaichelvan et al., 2008)。
催化研究
催化研究表明了4-硝基苯甲醛在化学选择性加氢反应中的应用。例如,对金纳米团簇催化剂的研究揭示了4-硝基苯甲醛在促进这些反应中的作用,突出了粒径和立体效应的重要性 (Gao Li et al., 2014)。
有机晶体生长
利用改进的垂直布里奇曼技术等技术生长有机材料晶体,如4-硝基苯甲醛单晶,是另一个研究领域。这涉及了解晶体的物理特性,如热特性和机械特性 (T. Suthan & N. Rajesh, 2010)。
生物降解
通过特定细菌菌株(如假单胞菌属)对4-硝基苯甲醛的生物降解研究为该化合物的环境影响和潜在生物修复策略提供了见解 (B. Haigler & J. Spain, 1993)。
安全和危害
4-Nitrobenzaldehyde may cause an allergic skin reaction and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not allowing contaminated work clothing out of the workplace .
属性
IUPAC Name |
4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFQSNOROATLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022061 | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00354 [mmHg] | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrobenzaldehyde | |
CAS RN |
555-16-8 | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX859P8MB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)










